Fmoc-Arg(Z)2-OH

Overview

Description

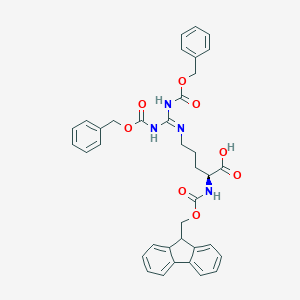

Fmoc-Arg(Z)₂-OH (CAS: 207857-35-0) is a protected arginine derivative widely used in solid-phase peptide synthesis (SPPS) under Fmoc/t-Bu strategies. Its molecular formula is C₃₇H₃₆N₄O₈, with a molecular weight of 664.70 g/mol . The compound features two benzyloxycarbonyl (Z) groups protecting the side-chain guanidino group and an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group. This dual protection prevents undesired side reactions during peptide assembly, such as lactam formation or guanidino group interference . Fmoc-Arg(Z)₂-OH is commercially available with ≥98% purity and low moisture content (<0.5%), making it suitable for automated synthesizers and industrial-scale production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Z)2-OH typically involves the protection of the amino and guanidino groups of arginine. The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The Z groups are introduced by reacting the guanidino group with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the protected amino acid is coupled to a resin and sequentially deprotected and coupled with other amino acids to form the desired peptide .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Arg(Z)2-OH undergoes several types of chemical reactions, including:

Coupling Reactions: The protected arginine derivative can be coupled with other amino acids using standard peptide coupling reagents such as HBTU or DIC.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenolysis or trifluoroacetic acid (TFA) for Z group removal.

Coupling: HBTU, DIC, and OxymaPure in DMF or N-butylpyrrolidinone (NBP) as solvents.

Major Products:

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : Fmoc-Arg(Z)2-OH is predominantly employed in SPPS due to its stability and efficiency in protecting the amino group of arginine. The Fmoc (fluorenylmethyloxycarbonyl) group allows for easy deprotection under mild basic conditions, facilitating the sequential addition of amino acids to form peptides. This method is essential for synthesizing complex peptides and proteins used in pharmaceuticals and biotechnological applications .

Case Study : A study demonstrated the synthesis of a peptide using this compound, achieving high coupling efficiency (>99%) and minimal side reactions. The stability of the compound in solution was assessed over time, showing that it remained effective for up to one week without significant degradation .

Stability Analysis

Stability is crucial for compounds used in peptide synthesis. Research has indicated that solutions of this compound exhibit minimal degradation when stored under controlled conditions. In comparative studies, this compound showed superior stability compared to other protecting groups like Boc and Pbf under similar conditions .

Table 1: Stability of this compound in Solution

| Time (Days) | Stability (%) |

|---|---|

| 0 | 100 |

| 1 | 98 |

| 7 | 95 |

| 14 | 90 |

| 30 | 85 |

This table summarizes the stability of this compound over time, indicating its reliability for use in peptide synthesis.

Comparative Studies with Other Derivatives

The performance of this compound has been compared with other arginine derivatives such as Boc-Arg(Z)2-OH and Fmoc-Arg(Pbf)-OH. These studies focus on their coupling efficiencies, degradation rates, and side reaction tendencies during peptide synthesis.

Table 2: Comparison of Arginine Derivatives

| Compound | Coupling Efficiency (%) | Degradation Rate (%) | Side Reactions |

|---|---|---|---|

| This compound | >99 | Low (5% over 30 days) | Minimal |

| Boc-Arg(Z)2-OH | ~70 | Moderate (15% over 30 days) | Moderate |

| Fmoc-Arg(Pbf)-OH | >95 | High (25% over 30 days) | Significant |

This table highlights the advantages of using this compound over other derivatives in terms of efficiency and stability.

Applications Beyond Peptide Synthesis

In addition to its primary role in peptide synthesis, this compound has potential applications in drug delivery systems and the development of therapeutic peptides. Its ability to form stable conjugates with various drug molecules enhances its utility in creating targeted delivery systems for cancer therapy and other medical applications .

Mechanism of Action

The primary function of Fmoc-Arg(Z)2-OH is to protect the amino and guanidino groups of arginine during peptide synthesis. The Fmoc group is removed under basic conditions, while the Z groups are removed under acidic or hydrogenolytic conditions. This allows for the sequential addition of amino acids to form peptides without unwanted side reactions .

Comparison with Similar Compounds

Stability in Solvents

The stability of protected arginine derivatives in common SPPS solvents like DMF (N,N-dimethylformamide) and NBP (N-butylpyrrolidone) is critical for synthesis reproducibility. Comparative studies reveal:

Fmoc-Arg(Boc)₂-OH shows gradual degradation in DMF and NBP, producing mono-Boc-protected arginine, which complicates purification . In contrast, Z- and Pbf-protected derivatives remain stable, ensuring reliable coupling in automated workflows.

Coupling Efficiency and Side Reactions

Coupling efficiency and side-reaction profiles vary significantly across arginine derivatives:

Fmoc-Arg(Pbf)-OH demonstrates superior coupling efficiency (93%) under optimized DIC/HOBt/DMAP activation , while Fmoc-Arg(Boc)₂-OH shows poor loading (<10%) with HCTU-DIPEA . Delta-lactam formation, a common side reaction during arginine coupling, is minimized with Pbf and Z groups but exacerbated by Boc protection and mixed anhydride methods .

Biological Activity

Fmoc-Arg(Z)2-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-D-arginine, is a derivative of the amino acid arginine that plays a significant role in peptide synthesis and exhibits various biological activities. This article delves into its biological activity, synthesis, and applications in therapeutic contexts, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminal and two benzyloxycarbonyl (Z) groups on the side chain. These modifications enhance the compound's stability and compatibility during peptide synthesis, allowing for selective deprotection when constructing complex peptides.

Biological Activities

The biological activities of this compound are primarily derived from its parent compound, arginine. Arginine is known for its involvement in several physiological processes:

- Immune Response : Arginine plays a crucial role in the immune system by enhancing T-cell function and promoting the production of nitric oxide (NO), a signaling molecule involved in immune responses.

- Wound Healing : Arginine is essential for collagen synthesis and tissue repair, making it vital for wound healing processes.

- Hormonal Regulation : Arginine influences the secretion of hormones such as insulin and growth hormone.

Research indicates that peptides containing arginine can enhance binding affinity to receptors involved in immune responses. Techniques like surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are commonly used to study these interactions.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), utilizing the Fmoc protection strategy. The following steps outline a general procedure:

- Resin Preparation : A suitable resin is selected for peptide synthesis.

- Fmoc Deprotection : The Fmoc group is removed using a base, exposing the amino group for coupling.

- Coupling Reaction : this compound is coupled to the growing peptide chain using coupling reagents like DIC (diisopropylcarbodiimide) and OxymaPure.

- Final Deprotection : The Z groups can be selectively removed to yield the final peptide product.

This method allows for high yields and purity of synthesized peptides, which are crucial for subsequent biological testing .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

- Immune Modulation : A study demonstrated that peptides incorporating this compound enhanced T-cell activation and proliferation in vitro, suggesting potential applications in immunotherapy.

- Wound Healing Applications : Research indicated that arginine-rich peptides promoted fibroblast migration and collagen deposition in wound healing models, highlighting their therapeutic potential .

- Peptide Binding Studies : Interaction studies showed that peptides containing arginine derivatives exhibited increased binding affinity to immune receptors, enhancing their efficacy as signaling molecules .

Comparative Analysis with Related Compounds

The following table compares this compound with other similar compounds in terms of structure features and unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-D-Arg(Pbf)-OH | Fmoc protection with Pbf side chain | Enhanced stability and solubility compared to Z |

| Fmoc-Lys(Boc)-OH | Fmoc protection with Boc side chain | Lysine derivative used for different peptide contexts |

| Fmoc-D-Arg(Mtr)-OH | Fmoc protection with Mtr side chain | Acid-labile Mtr group allows for selective deprotection |

| Boc-D-Arg(Z)-OH | Boc protection with Z side chain | Different protecting group strategy affecting reactivity |

The dual Z protection in this compound provides enhanced stability during synthesis, allowing for specific deprotection strategies beneficial in constructing complex peptides.

Q & A

Basic Research Questions

Q. What is the functional role of Fmoc and Z protecting groups in Fmoc-Arg(Z)₂-OH during peptide synthesis?

The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF). The dual Z (benzyloxycarbonyl) groups shield the guanidinium side chain of arginine, preventing undesired side reactions during coupling. This dual protection ensures selective peptide bond formation while maintaining side-chain integrity .

Q. How should Fmoc-Arg(Z)₂-OH be handled to ensure stability during SPPS?

Store the compound at -20°C in anhydrous DMF or DCM to prevent hydrolysis. Prior to use, pre-activate with coupling reagents (e.g., OxymaPure/DIC) at 0–4°C to minimize premature deprotection. Monitor reaction progress via HPLC to detect side products like δ-lactam, which forms under prolonged basic conditions .

Q. What analytical methods are recommended for verifying Fmoc-Arg(Z)₂-OH incorporation into peptides?

Use reverse-phase HPLC with UV detection (λ = 254 nm) to track coupling efficiency. Compare retention times against reference standards. Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular weight accuracy, while NMR (¹H/¹³C) validates structural integrity, particularly for detecting residual protecting groups .

Q. What are common side reactions associated with Fmoc-Arg(Z)₂-OH, and how can they be mitigated?

δ-Lactam formation occurs via intramolecular cyclization of the guanidinium group under basic conditions. To suppress this, optimize coupling times (≤2 hours) and temperatures (45–60°C). Use excess coupling reagents (e.g., HATU/Oxyma) to accelerate reaction kinetics and reduce residual activated species .

Q. How does the dual Z protection influence solubility and steric hindrance during synthesis?

The Z groups reduce solubility in polar solvents (e.g., water) but enhance compatibility with DMF or DCM. Steric hindrance from the bulky Z groups can slow coupling rates; address this by extending reaction times or using microwave-assisted synthesis to improve diffusion .

Advanced Research Questions

Q. How can coupling efficiency of Fmoc-Arg(Z)₂-OH be optimized in challenging peptide sequences?

For sterically hindered residues, employ double coupling protocols with HATU/Oxyma in DMF at 45°C. Pre-activate the amino acid for 1–2 minutes before resin addition. For stubborn couplings, add 1–5% v/v of polar aprotic additives like NMP to enhance solvation .

Q. What strategies prevent δ-lactam formation during Fmoc-Arg(Z)₂-OH incorporation?

(1) Use low-temperature coupling (0–4°C) with rapid activation. (2) Incorporate pseudoproline dipeptides to reduce chain aggregation. (3) Replace Z groups with more stable alternatives (e.g., Pbf) for long syntheses. Comparative studies show Z groups offer moderate stability but require tighter process control .

Q. How do different protecting groups (Z vs. Boc/Pbf) impact synthesis outcomes for arginine derivatives?

Q. What mechanistic insights explain incomplete coupling of Fmoc-Arg(Z)₂-OH in SPPS?

Incomplete coupling often arises from steric hindrance or competing δ-lactamization. Kinetic studies using HPLC-MS reveal that residual Fmoc-Arg(Z)₂-OH in the supernatant correlates with lactam byproducts. Adjusting activation pH to 6.5–7.0 (via DIEA) minimizes lactam formation .

Q. How can researchers validate the stability of Fmoc-Arg(Z)₂-OH under prolonged storage?

Conduct accelerated stability studies:

Properties

IUPAC Name |

(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N4O8/c42-33(43)32(39-35(44)49-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31)20-11-21-38-34(40-36(45)47-22-25-12-3-1-4-13-25)41-37(46)48-23-26-14-5-2-6-15-26/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,41,45,46)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWMVWWEOHTNTR-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441629 | |

| Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207857-35-0 | |

| Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.